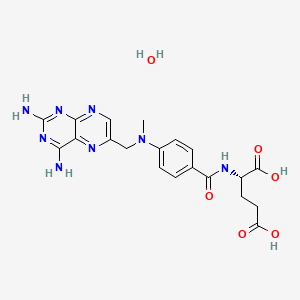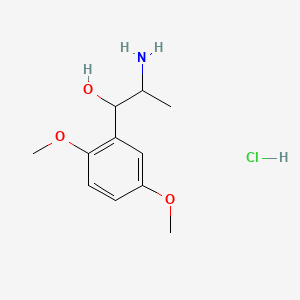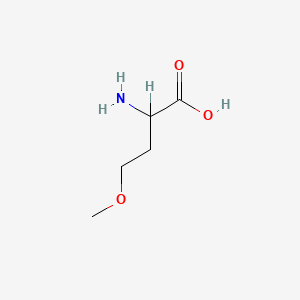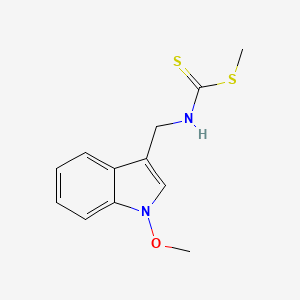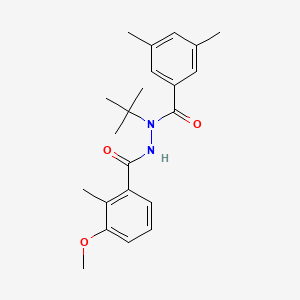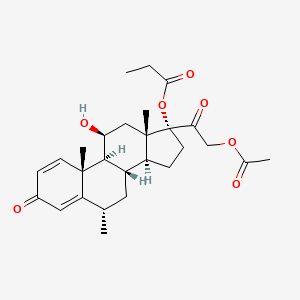
Methylprednisolone aceponate
Übersicht
Beschreibung
Methylprednisolone aceponate, also known as methylprednisolone acetate propionate, is a glucocorticoid and a corticosteroid ester . It is used as a topical corticosteroid for treating eczema and psoriasis. It suppresses inflammatory and allergic skin reactions, thus alleviating symptoms like redness, thickening of the skin, coarseness of the skin surface, fluid build-up, itchiness, and other complaints .
Synthesis Analysis
A study has proposed a rapid RP-HPLC method for the analysis of methylprednisolone and its derivatives with high linearity, repeatability, sensitivity, selectivity, and cost-effectiveness . This method achieved satisfactory results in detecting, determining, and separating methylprednisolone, 17-methylprednisolone hemisuccinate, and methylprednisolone hemisuccinate .Molecular Structure Analysis
The crystal structures of methylprednisolone aceponate were determined by X-ray diffraction analysis at temperatures 90 K and 150 K . The IUPAC name of methylprednisolone hemisuccinate, a derivative of methylprednisolone, is 4- [2- [ (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta [a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid .Chemical Reactions Analysis
Methylprednisolone aceponate is a synthetic corticosteroid, and its pharmacokinetic properties differ from those of other corticosteroids. It leads to a high degree of dissociation between topical and systemic action due to its two-fold esterification .Physical And Chemical Properties Analysis
Methylprednisolone aceponate is highly lipophilic due to its two-fold esterification . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Summary of the Application
Methylprednisolone Aceponate (MPA) is a nonhalogenated diester of 6α-methylprednisolone, which has been classified as a potent glucocorticosteroid based on its anti-inflammatory activity . It is used in the topical treatment of various forms of eczema .
Methods of Application or Experimental Procedures
In adults and children with eczema, MPA 0.1% cream, ointment, or fatty ointment is applied . The introduction of 2 ester groups results in a molecule with increased lipophilicity, enhancing penetration into the skin .
Results or Outcomes
Marked improvement or complete remission of signs and symptoms was observed in approximately 90% of patients after 3 to 4 weeks of therapy . Local symptoms were observed in up to 6% of patients following treatment with MPA . While rare cases of skin atrophy and telangiectasia have been described, systemic effects have not been seen to date .
2. Dermatology - Treatment of Chronic Hand Eczema
Summary of the Application
A study was conducted to assess the adherence to treatment of chronic mild to moderate hand eczema with topical MPA in different vehicles .
Methods of Application or Experimental Procedures
The study was a prospective, randomized, parallel-grouped, single-blinded, monocentric clinical trial . The primary objective was the assessment of the adherence depending on vehicle type in patients with chronic hand eczema .
Results or Outcomes
The primary endpoint was adherence, defined as the percentage of patients applying at least the aimed daily dose . The secondary endpoint was efficacy, measured by improvement of Hand Eczema Severity Index (HECSI) and Investigator’s Global Assessment (IGA) after a 4-week treatment period .
3. Dermatology - Treatment of Psoriasis
Summary of the Application
MPA is used in the treatment of psoriasis, a chronic skin condition that causes cells to build up rapidly on the surface of the skin .
Methods of Application or Experimental Procedures
MPA is applied topically to the affected areas. It suppresses inflammatory and allergic skin reactions, thus relieving symptoms such as redness, thickening of the skin, coarseness of the skin surface, fluid build-up (edema), itchiness, and other complaints like burning sensation or pain .
Results or Outcomes
The results vary among individuals, but many patients experience significant relief from symptoms with regular use .
4. Dermatology - Treatment of Inflammatory and Allergic Skin Reactions
Summary of the Application
MPA is used to suppress inflammatory and allergic skin reactions .
Methods of Application or Experimental Procedures
MPA is applied topically to the skin. It works by reducing inflammation and suppressing an overactive immune system .
Results or Outcomes
The results can include reduced redness, itching, and swelling associated with skin conditions .
5. Dermatology - Treatment of Atopic Dermatitis
Summary of the Application
MPA has been used in the treatment of atopic dermatitis, a condition that makes your skin red and itchy .
Methods of Application or Experimental Procedures
MPA is applied topically to the affected areas. It suppresses inflammatory and allergic skin reactions, thus relieving symptoms such as redness, itchiness, and other complaints like burning sensation or pain .
Results or Outcomes
The results vary among individuals, but many patients experience significant relief from symptoms with regular use .
6. Dermatology - Treatment of Corticosteroid-Responsive Dermatoses
Summary of the Application
MPA is indicated in the treatment of corticosteroid-responsive dermatoses . These are a variety of skin conditions that respond to treatment with corticosteroids.
Methods of Application or Experimental Procedures
MPA is applied topically to the skin. It works by reducing inflammation and suppressing an overactive immune system .
Results or Outcomes
The results can include reduced redness, itching, and swelling associated with skin conditions .
Eigenschaften
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKLAYLIPSCQL-YPYQNWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023301 | |
| Record name | Methylprednisolone aceponate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylprednisolone aceponate | |
CAS RN |
86401-95-8 | |
| Record name | Methylprednisolone aceponate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86401-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprednisolone aceponate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone aceponate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylprednisolone aceponate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE ACEPONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



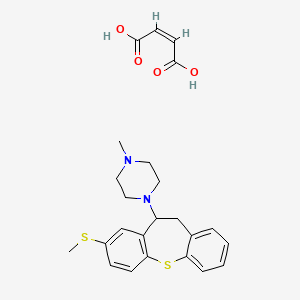
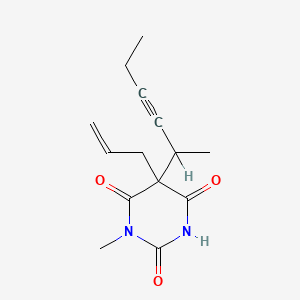
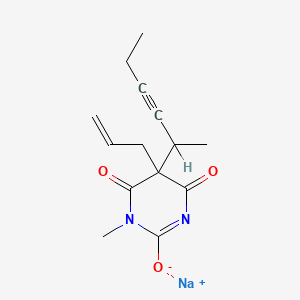
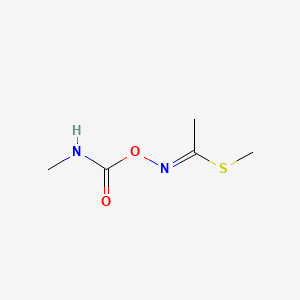
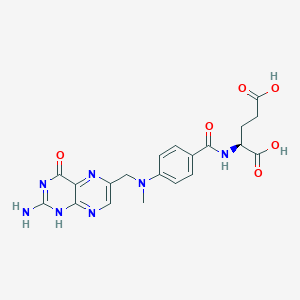
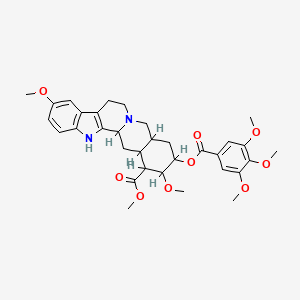
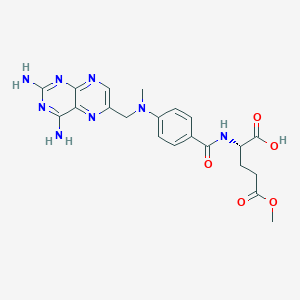
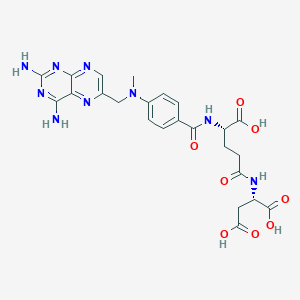
![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)
